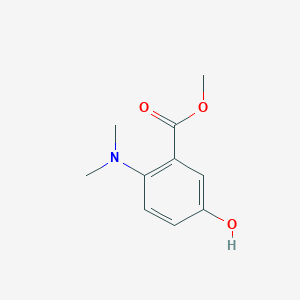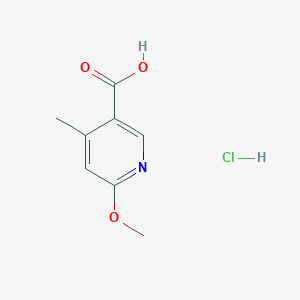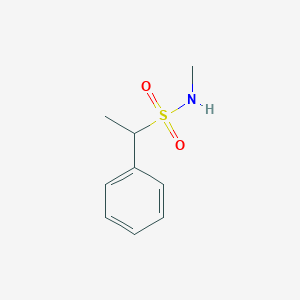![molecular formula C10H16ClNO2 B1429970 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride CAS No. 1423033-25-3](/img/structure/B1429970.png)
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride
描述
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety.
作用机制
Target of Action
Similar compounds such as 4-methoxyphenethylamine have been reported to inhibit the monoamine oxidase-catalyzed deamination of tyramine and tryptamine . This suggests that 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride may also interact with monoamine oxidase or similar enzymes.
Mode of Action
Based on the properties of similar compounds, it might interact with its target enzyme, potentially inhibiting its activity
Biochemical Pathways
If it does inhibit monoamine oxidase as suggested, it would affect the metabolism of monoamines such as dopamine, norepinephrine, and serotonin . This could have downstream effects on mood, cognition, and other neurological functions.
Result of Action
If it does inhibit monoamine oxidase, it could potentially increase the levels of monoamines in the brain, which could have various effects depending on the specific monoamine and its function .
生化分析
Biochemical Properties
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in the metabolism of many drugs . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways and the overall biochemical reactions within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in neuronal cells, this compound can modulate neurotransmitter release by interacting with specific receptors and transporters. This modulation can lead to changes in cell signaling pathways, affecting processes such as synaptic plasticity and neuronal communication. Additionally, it can alter gene expression by influencing transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors . For instance, it can bind to the active site of enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in changes in the enzyme’s conformation and function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting changes in cell viability and function over extended periods of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, including changes in behavior, organ function, and overall health of the animal. Threshold effects have been observed, where a specific dosage range leads to significant changes in the biochemical and physiological parameters of the animal.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 . The metabolic reactions include O-dealkylation, hydroxylation, and conjugation with glucuronic acid. These reactions lead to the formation of various metabolites, which can further influence the metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation within different cellular compartments. This distribution can affect the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its specific site of action. The subcellular localization can influence the compound’s interactions with other biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with ethanolamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
相似化合物的比较
Similar Compounds
3-Methoxyphenethylamine: Similar structure but lacks the ethanamine moiety.
4-Methoxyphenethylamine: Similar structure with the methoxy group at a different position.
3,4-Dimethoxyphenethylamine: Contains two methoxy groups on the phenyl ring .
Uniqueness
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is unique due to the presence of both the methoxy group and the ethanamine moiety, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds .
属性
IUPAC Name |
2-[(3-methoxyphenyl)methoxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-10-4-2-3-9(7-10)8-13-6-5-11;/h2-4,7H,5-6,8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSPGIHKXHEHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1429887.png)


![6-(Methoxymethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B1429891.png)


![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride](/img/structure/B1429894.png)
![[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride](/img/structure/B1429895.png)


![dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride](/img/structure/B1429900.png)



